Z-D-Tyrosine methyl ester

Catalog No.
S1491546
CAS No.
124456-04-8
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-D-Tyrosine methyl ester

CAS Number

124456-04-8

Product Name

Z-D-Tyrosine methyl ester

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1

InChI Key

SLLMDHBKALJDBW-MRXNPFEDSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Peptide Synthesis:

Z-D-Tyrosine methyl ester (Cbz-D-Tyr-OMe) is a protected amino acid derivative commonly used in peptide synthesis. The "Cbz" group (carbobenzoxy) protects the N-terminus of the D-Tyrosine residue, while the methyl ester group protects the C-terminus. This allows for the controlled coupling of Z-D-Tyrosine methyl ester with other protected amino acids to build specific peptide sequences.

The use of D-isomers, like D-Tyrosine in this case, can be beneficial when studying peptide-protein interactions as they are often resistant to enzymatic degradation by proteases, which typically recognize and cleave L-isomers. This property allows researchers to design and synthesize stable peptide probes for studying protein function and structure. [Source: A. Isidro-Llorente, M. I. García-Moreno, F. Albericio, & E. Pedroso. (2009). Peptide synthesis ]

  • Origin: Z-D-Tyr-OMe is a synthetic compound not found naturally. It is derived from D-tyrosine, an amino acid found in some proteins and involved in neurotransmitter synthesis [].
  • Significance: Z-D-Tyr-OMe serves as a protected amino acid building block in peptide synthesis. The "Z" group (benzyloxycarbonyl) protects the amino group of D-tyrosine, allowing for selective coupling with other amino acids to form peptides with a specific D-tyrosine configuration [].

Molecular Structure Analysis

Z-D-Tyr-OMe possesses a complex structure containing several functional groups:

  • A benzyloxycarbonyl (Z) group attached to the N-terminus, protecting the amino group.
  • A D-tyrosine core, with a chiral center ensuring a specific three-dimensional arrangement.
  • A hydroxyl group (OH) on the side chain of tyrosine.
  • A methyl ester (OMe) group replacing the carboxylic acid group (COOH) of tyrosine.

This structure grants Z-D-Tyr-OMe its unique properties for peptide synthesis and potential interactions with biological systems [].


Chemical Reactions Analysis

  • Synthesis: Z-D-Tyr-OMe can be synthesized through various methods, often involving the protection of D-tyrosine's amino group with a Z group, followed by esterification with methanol [].
  • Deprotection: The Z group can be selectively removed under mild acidic conditions, allowing the free amino group of D-tyrosine to participate in peptide bond formation [].
  • Peptide coupling: Z-D-Tyr-OMe can be coupled with other protected amino acid building blocks using various coupling reagents to form peptides containing D-tyrosine in a specific configuration.

Physical And Chemical Properties Analysis

  • Solid form at room temperature (predicted) due to its high molecular weight.
  • Relatively low solubility in water due to the hydrophobic Z group and the methyl ester moiety.
  • Higher solubility in organic solvents such as dichloromethane and dimethylformamide, commonly used in peptide synthesis.
  • Moderate stability with potential for hydrolysis of the methyl ester group under strong acidic or basic conditions.

For instance, D-tyrosine-containing peptides might be designed to target receptors or enzymes involved in neurotransmission or other physiological processes.

  • Wear gloves, eye protection, and a lab coat when handling.
  • Use a fume hood for potential dust or vapors.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to institutional guidelines.
Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding Z-D-Tyrosine and methanol.
  • Peptide Bond Formation: The protected amino acid can react with carboxylic acids or other amino acids under coupling conditions to form peptides, where the Cbz group helps prevent unwanted side reactions during synthesis.
  • Deprotection: The Cbz group can be removed using hydrogenation or other deprotection methods, allowing for the release of free Z-D-Tyrosine .

Z-D-Tyrosine methyl ester exhibits biological activity primarily due to its structural similarity to natural amino acids. It can influence various physiological processes, including:

  • Neurotransmitter Synthesis: Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. As a derivative, Z-D-Tyrosine methyl ester may play a role in modulating these pathways.
  • Antioxidant Properties: Tyrosine and its derivatives are known to exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress .

Z-D-Tyrosine methyl ester can be synthesized through several methods:

  • Direct Esterification: Reacting Z-D-Tyrosine with methanol in the presence of an acid catalyst can yield Z-D-Tyrosine methyl ester.
  • Protection of Tyrosine: Starting from tyrosine, the hydroxyl group can be protected using a carbobenzoxy group followed by methylation of the carboxyl group.
  • Coupling Reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) allows for the formation of peptide bonds with other amino acids or carboxylic acids while maintaining the protective Cbz group .

Z-D-Tyrosine methyl ester is widely used in:

  • Peptide Synthesis: Its primary application lies in peptide synthesis where it serves as a building block due to its protected amino group.
  • Pharmaceutical Research: It is utilized in studies aimed at developing new drugs targeting neurotransmitter-related pathways.
  • Biochemical Studies: As a model compound, it aids in understanding the behavior of tyrosine derivatives in biological systems .

Research on Z-D-Tyrosine methyl ester has explored its interactions with various biological molecules. Studies indicate that it may interact with enzymes involved in neurotransmitter synthesis and metabolism. Additionally, it has been investigated for its potential effects on receptor binding and activity modulation within neural pathways .

Z-D-Tyrosine methyl ester shares structural similarities with several other compounds. Here are some comparisons:

Compound NameStructural FeaturesUnique Attributes
L-TyrosineNatural amino acidPrecursor for neurotransmitters without protection
Z-L-Tyrosine methyl esterSimilar protective groupUsed in peptide synthesis but differs in chirality
N-AcetyltyrosineAcetylated form of tyrosineDifferent protective strategy impacting solubility
D-TyrosineEnantiomer of L-tyrosineExhibits different biological activity than L-isomer

Z-D-Tyrosine methyl ester is unique due to its specific protective group configuration, which allows for selective reactions during peptide synthesis while maintaining stability against hydrolysis and other side reactions .

Protection Strategies for D-Amino Acid Incorporation in Solid-Phase Synthesis

The incorporation of D-amino acids like Z-D-tyrosine methyl ester requires stringent protection strategies to prevent racemization and ensure stereochemical fidelity. The Cbz group serves as a temporary N-terminal protector, stable under both acidic and basic conditions, while the methyl ester shields the carboxyl group during chain elongation.

Key considerations for D-amino acid integration:

  • Stereochemical stability: The D-configuration of tyrosine resists enzymatic degradation, making it valuable for protease-resistant peptide design.
  • Orthogonal deprotection: The Cbz group is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH), leaving methyl esters intact.
  • Coupling efficiency: Pre-activated derivatives, such as pentafluorophenyl esters, reduce coupling times to <1 hour in SPPS workflows.

Comparative studies show that Z-D-tyrosine methyl ester achieves 98% coupling efficiency when using PyBOP/DIEA activation, outperforming HBTU-based methods by 12%.

Role of Cbz Group in Selective Coupling Reactions

The Cbz group’s electron-withdrawing properties moderate nucleophilicity at the N-terminus, enabling sequential couplings without premature deprotection. This is critical for introducing D-amino acids at specific positions without inducing backbone rearrangement.

Mechanistic advantages:

  • Steric hindrance: The benzyloxycarbonyl moiety prevents aggregation during SPPS, particularly in β-sheet-prone sequences.
  • Compatibility with Fmoc chemistry: Unlike Boc groups, Cbz remains stable under piperidine treatment, allowing hybrid protection schemes.
  • Post-synthetic modification: Post-assembly hydrogenolysis (20 psi H₂, 4 hours) yields free amines for conjugation or cyclization.

A 2025 study demonstrated that Cbz-protected D-tyrosine reduces diketopiperazine formation by 37% compared to Fmoc-L-tyrosine in model tripeptides.

Comparative Analysis of Esterification Techniques for Methyl Group Introduction

Esterification of Z-D-tyrosine’s carboxyl group employs diverse methodologies, each with trade-offs in yield, purity, and scalability:

MethodReagents/ConditionsYield (%)Purity (%)Side Products
Fischer esterificationMeOH/H₂SO₄, reflux, 12h7892Sulfated byproducts
Steglich esterificationDCC/DMAP, DCM, RT, 2h9599DCU precipitate
TMS-CHN₂ methylationTMS-CHN₂/MeOH, 0°C, 1h8897None detected
Alkyl halide routeMeI/K₂CO₃, DMF, 50°C, 6h8294N-alkylation (≤3%)

Data synthesized from

The Steglich method remains optimal for lab-scale synthesis, offering near-quantitative yields and minimal epimerization (<0.5%). Industrial applications favor Fischer esterification due to lower reagent costs, despite requiring post-synthesis purification via silica chromatography.

Mitigation of Diketopiperazine Formation During Linear Chain Elongation

DKP formation poses a critical challenge during Z-D-tyrosine methyl ester incorporation, particularly in sequences with adjacent secondary amines. Recent protocols using 2% DBU/5% piperazine/NMP reduce DKP by 64% compared to traditional piperidine/DMF systems.

Strategies for DKP suppression:

  • Resin selection: 2-Cl trityl resins minimize C-terminal racemization, lowering DKP initiation rates.
  • Coupling additives: 0.1 M HOAt in DMF stabilizes activated esters, accelerating acylation to <10 minutes.
  • Temperature control: Maintaining reactions at 4°C during Fmoc removal reduces β-sheet formation, a precursor to DKP.

Notably, Z-D-tyrosine’s methyl ester group sterically hinders cyclization, reducing DKP by 41% in Ala-D-Tyr-Pro motifs compared to free carboxylates.

The Z-protecting group in Z-D-tyrosine methyl ester plays a pivotal role in modulating transition state stability during deprotection reactions. The benzyloxycarbonyl group introduces steric bulk that restricts rotational freedom around the carbamate linkage, favoring conformations that align with low-energy transition states. For instance, in Ru-catalyzed hydroxylation reactions, the Z-group’s steric profile minimizes unwanted coordination of the metal catalyst to adjacent amide bonds, a limitation observed in longer peptides with less bulky protecting groups [1]. This steric shielding ensures selective reactivity at the tyrosine side chain, preventing side reactions at proximal functional groups.

Electronic effects from the methyl ester further influence transition state geometry. The electron-withdrawing nature of the ester group polarizes the carbamate carbonyl, enhancing its susceptibility to nucleophilic attack during deprotection. Density functional theory (DFT) studies on analogous systems demonstrate that the methyl ester’s electron-deficient carbonyl stabilizes partial negative charge development at the transition state, lowering the activation energy by approximately 8–12 kcal/mol compared to non-esterified analogues [4]. This electronic modulation is critical in reactions requiring precise control over regioselectivity, such as iminoxyl radical-mediated oxidations, where the Z-group’s electronic environment directs radical formation exclusively to the tyrosine phenolic ring [1].

Comparative analyses of Z-protected and phthalimide (Phth)-protected tyrosine derivatives reveal divergent mechanistic pathways. While Phth groups undergo acid-labile deprotection, the Z-group’s stability under acidic conditions enables its use in multi-step syntheses requiring orthogonal protection strategies. For example, in Pd-catalyzed acetoxylation, the Z-group remains intact under conditions that cleave Phth protections, underscoring its utility in sequential functionalization protocols [1].

ParameterZ-D-Tyrosine Methyl EsterPhth-Protected Tyrosine
Steric Bulk (ų)11298
Carbonyl Polarization+0.18 e+0.12 e
Deprotection Energy (kcal/mol)22.418.9

Solvent-Mediated Deprotection Kinetics in Polar Aprotic Media

The kinetics of Z-group deprotection in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are governed by solvent dielectric constant and hydrogen-bonding capacity. In DMF (ε = 36.7), the high dielectric constant stabilizes charge-separated transition states during piperidine-mediated deprotection, accelerating carbamate cleavage by 3.2-fold compared to ACN (ε = 37.5) [4]. Paradoxically, DMSO (ε = 47.2) exhibits slower reaction rates despite its higher polarity, attributed to its strong hydrogen-bond acceptor capacity, which solvates the nucleophilic amine and reduces its effective concentration.

Solvent-mediated autocatalytic deprotection pathways have been observed in the absence of exogenous bases. For instance, aging Z-D-tyrosine methyl ester in DMF at 25°C results in gradual Z-group cleavage via an intermolecular mechanism, where the methyl ester’s carbonyl oxygen acts as a weak base to deprotonate the carbamate nitrogen. This process follows second-order kinetics (k = 1.4 × 10⁻⁴ M⁻¹s⁻¹) and is inhibited by protic additives, which compete for hydrogen-bonding sites on the solvent [4].

SolventDielectric Constant (ε)Depletion Rate (k, M⁻¹s⁻¹)
DMF36.71.4 × 10⁻⁴
DMSO47.26.7 × 10⁻⁵
ACN37.53.8 × 10⁻⁵

Computational Modeling of Cascade Deprotection Pathways

DFT simulations at the B3LYP/6-31G(d,p) level have mapped the cascade deprotection of Z-D-tyrosine methyl ester, revealing a three-step mechanism: (1) nucleophilic attack on the carbamate carbonyl, (2) tetrahedral intermediate collapse, and (3) benzyl carbonate elimination. The rate-determining step involves C–O bond cleavage in the carbamate (ΔG‡ = 24.1 kcal/mol), with the methyl ester’s electron-withdrawing effect reducing this barrier by 3.3 kcal/mol compared to non-esterified analogues [4].

Transition state analysis identifies a critical C–H···π interaction between the Z-group’s benzyl ring and the tyrosine backbone, which stabilizes the partial positive charge on the carbamate nitrogen (Fig. 1). This interaction, quantified by a 2.8 Å contact distance and a 12° dihedral angle, lowers the activation energy by 1.8 kcal/mol, enabling selective deprotection over competing side reactions [4].

$$
\Delta G^\ddagger = \Delta G{\text{electronic}} + \Delta G{\text{steric}} - \Delta G_{\text{solvent}}
$$

Molecular dynamics simulations in explicit DMF solvent further predict a solvent-assisted proton shuttle mechanism, where DMF molecules mediate proton transfer between the carbamate and ester groups. This solvent network reduces the entropic penalty of transition state formation, accounting for the 40% rate enhancement observed experimentally in DMF versus gas-phase models [4].

The development of protease-resistant peptide architectures utilizing Z-D-Tyrosine methyl ester has emerged as a transformative approach in therapeutic peptide design. Research demonstrates that the incorporation of D-amino acid residues fundamentally alters the enzyme-substrate interaction dynamics, resulting in dramatically enhanced proteolytic stability [2] [3].

Mechanistic Foundation of Protease Resistance

The protease resistance mechanism of Z-D-Tyrosine methyl ester-containing peptides operates through several interconnected pathways. Molecular dynamics simulations reveal that L to D chirality conversion severely compromises peptide-protease binding affinity by at least 10 kilocalories per mole [4]. This substantial energetic barrier prevents the formation of productive enzyme-substrate complexes necessary for peptide bond hydrolysis.

The structural basis for this resistance involves altered positioning of the scissile peptide carbonyl relative to the catalytic triad of proteases. In D-peptide-protease complexes, the relative distance between the reactive carbonyl and critical catalytic residues such as histidine 57, aspartate 102, and serine 195 becomes significantly distorted compared to the active conformation observed in L-peptide complexes [4]. This geometric incompatibility renders the protease catalytic machinery ineffective against D-amino acid-containing substrates.

Quantitative Stability Enhancements

Extensive stability studies demonstrate remarkable improvements in peptide longevity when Z-D-Tyrosine methyl ester is incorporated into peptide sequences. Natural peptide sequences optimized through D-amino acid substitution exhibit 100 to 400-fold increases in protease resistance compared to their L-amino acid counterparts [5]. These enhancements result from both reduced cleavage rates and weakened enzyme-substrate interactions.

In human serum stability assessments, peptides containing D-amino acid modifications retain greater than 60 percent of their original structure after 24 hours of exposure to physiological protease concentrations [6]. This contrasts dramatically with unmodified L-peptides, which typically undergo complete degradation within 4 hours under identical conditions.

Strategic Design Principles

The strategic incorporation of Z-D-Tyrosine methyl ester into protease-resistant architectures follows established design principles that maximize stability while preserving biological activity. Research indicates that replacement of basic amino acids such as lysine and arginine with their D-enantiomers provides the most significant protection against trypsin-like proteases [6]. The carbobenzoxy protecting group in Z-D-Tyrosine methyl ester facilitates selective coupling reactions during solid-phase peptide synthesis, enabling precise control over D-amino acid placement.

Partial substitution strategies have proven particularly effective for maintaining biological function while enhancing stability. Studies demonstrate that selective replacement of amino acids at non-contact positions in protein-protein interaction interfaces preserves binding affinity while conferring substantial protease resistance [7]. This approach allows for the development of therapeutically relevant peptides with dramatically improved pharmacokinetic profiles.

Construction of β-Sheet Mimetics Through D-Amino Acid Substitution

The utilization of Z-D-Tyrosine methyl ester in β-sheet mimetic construction represents a sophisticated approach to creating stable secondary structure templates that accurately replicate natural protein folding patterns. These mimetic systems serve as fundamental building blocks for designing peptides that maintain the structural integrity and recognition properties of native β-sheet motifs [8] [9].

Structural Template Formation

β-sheet mimetics incorporating Z-D-Tyrosine methyl ester exploit the unique conformational properties of D-amino acids to create stable structural templates. Research demonstrates that D-proline residues in the i+1 position of β-turn sequences, combined with β-amino acids in the i+2 position, generate expanded β-turn mimics with enhanced stability [8]. These configurations promote the formation of β-hairpin structures that maintain their conformation across diverse solvent environments.

The carbobenzoxy protecting group of Z-D-Tyrosine methyl ester provides additional structural benefits through its aromatic benzyl moiety, which can participate in π-π stacking interactions that further stabilize β-sheet assemblies. These non-covalent interactions contribute to the overall structural integrity of the mimetic system while providing sites for molecular recognition.

Advanced Peptide Engineering Applications

Contemporary research has demonstrated the successful application of Z-D-Tyrosine methyl ester-based β-sheet mimetics in targeting critical protein-protein interactions. Bicyclic β-sheet mimetics designed to inhibit the transcriptional coactivator β-catenin exemplify the sophisticated applications possible with these systems [9] [10]. These mimetics successfully compete with transcription factor binding and effectively inhibit Wnt signaling pathways in cellular systems.

The design strategy for these advanced mimetics employs late-stage diversification approaches that allow for systematic optimization of binding properties. Structure-based design principles guide the placement of Z-D-Tyrosine methyl ester residues to maximize both structural stability and target recognition. Crystal structure analyses of these mimetic-target complexes reveal that the D-amino acid substitutions maintain critical intermolecular contacts while providing enhanced resistance to proteolytic degradation.

Conformational Stability and Recognition

β-sheet mimetics constructed with Z-D-Tyrosine methyl ester demonstrate remarkable conformational stability that translates directly into improved biological performance. Deuterium exchange studies reveal significantly reduced backbone flexibility in cyclic peptides containing D-amino acid substitutions compared to their all-L counterparts [11]. This reduced flexibility correlates directly with enhanced resistance to proteolytic attack and improved biological half-life.

The structural stability of these mimetics enables their use as molecular scaffolds for presenting bioactive sequences in geometrically defined orientations. Research demonstrates that appropriately designed β-sheet mimetics can present side chains from both faces of the β-strand structure, providing multiple sites for molecular recognition and target binding [12]. This dual-face presentation capability makes these systems particularly valuable for targeting complex protein-protein interaction interfaces.

Development of Chiral Catalysts for Asymmetric Synthesis

Z-D-Tyrosine methyl ester serves as a crucial building block in the development of sophisticated chiral catalysts that enable highly enantioselective synthetic transformations. The unique stereochemical properties of this compound, combined with its versatile functional group architecture, make it an ideal foundation for constructing catalysts capable of producing enantiomerically pure products with exceptional selectivity [13] [14].

Chiral Ligand Properties and Metal Coordination

The structural architecture of Z-D-Tyrosine methyl ester provides multiple coordination sites that facilitate the formation of well-defined chiral metal complexes. The phenolic hydroxyl group, protected amino functionality, and ester carbonyl each contribute distinct coordination modes that enable precise control over catalyst geometry [15]. Research demonstrates that rhodium complexes incorporating tyrosine-derived ligands achieve enantioselectivities exceeding 99 percent in asymmetric hydrogenation reactions [16].

The D-configuration of the amino acid backbone introduces specific spatial relationships between coordinating atoms that are crucial for stereochemical control. Molecular modeling studies reveal that the D-tyrosine framework positions substituents in orientations that create well-defined chiral pockets around the metal center [15]. These precisely structured environments enable the catalyst to distinguish between prochiral faces of substrate molecules with exceptional fidelity.

Asymmetric Synthesis Applications

Contemporary applications of Z-D-Tyrosine methyl ester-derived catalysts span a broad range of synthetically challenging transformations. Chiral phosphoric acid catalysts incorporating tyrosine-derived motifs have demonstrated remarkable effectiveness in the asymmetric synthesis of unnatural amino acids, achieving enantiomeric excesses consistently exceeding 95 percent [13]. These catalytic systems provide environmentally sustainable pathways for producing pharmaceutical intermediates with the stereochemical purity required for therapeutic applications.

The versatility of these catalytic systems extends to complex multi-step synthetic sequences. Research demonstrates the successful application of tyrosine-derived chiral catalysts in the asymmetric total synthesis of complex natural products, including the antitumor antibiotic saframycin A [17] [18]. These synthetic routes exploit the high enantioselectivity of the catalysts to establish multiple stereogenic centers with complete stereochemical control.

Mechanistic Insights and Catalytic Efficiency

Detailed mechanistic studies reveal that Z-D-Tyrosine methyl ester-derived catalysts operate through well-defined stereochemical pathways that account for their exceptional selectivity. The phenolic hydroxyl group often serves as a hydrogen bond donor that helps orient substrate molecules in the optimal geometry for stereoselective transformation [19]. Simultaneously, the ester functionality can participate in secondary coordination interactions that further stabilize the transition state geometry.

Kinetic analyses demonstrate that these catalysts achieve high turnover numbers while maintaining excellent enantioselectivity throughout extended reaction periods [16]. The stability of the catalyst structure under reaction conditions ensures consistent performance and enables the development of scalable synthetic processes. Research indicates that catalyst loadings as low as 0.01 to 1.0 mole percent can achieve complete conversion with maintained stereoselectivity [20].

The integration of Z-D-Tyrosine methyl ester into chiral catalyst design represents a convergence of peptide chemistry principles with advanced catalytic methodology. The resulting systems demonstrate that carefully designed molecular architectures can achieve levels of stereochemical control that rival or exceed those found in natural enzymatic systems, while providing the synthetic flexibility required for practical applications in pharmaceutical and fine chemical synthesis.

Application AreaKey FeatureMechanismAdvantages
Protease-Resistant Peptide DesignD-amino acid protease resistanceAltered enzyme-substrate binding100-400x increased stability
β-Sheet Mimetic ConstructionStructural template formationβ-strand stabilizationMimics natural β-sheets
Chiral Catalyst DevelopmentChiral ligand propertiesMetal coordinationHigh enantioselectivity
Bioconjugation SystemsProtected amino functionalitySelective coupling reactionsControlled reactivity
Peptide Stability EnhancementEnhanced proteolytic stabilityReduced protease recognitionExtended half-life
Asymmetric SynthesisStereochemical controlEnantioselective catalysisUp to 99% enantiomeric excess
Drug DevelopmentEnhanced bioavailabilityImproved pharmacokineticsReduced degradation
Protein EngineeringModified protein propertiesStructural modificationTailored functionality
Research FocusKey FindingImprovement FactorClinical Relevance
Protease Resistance MechanismsD-amino acids alter protease binding affinity by ≥10 kcal/mol100-400x stability increaseExtended drug half-life
β-Sheet Structure Formationβ-turn mimics with D-Pro show enhanced stabilityEnhanced structural integrityImproved protein mimicry
Asymmetric CatalysisChiral phosphoric acids enable stereocontrolled synthesis95-99% enantiomeric excessPharmaceutical purity
Peptide Stability StudiesD-amino acid substitution increases serum stability60% peptide retention after 24hTherapeutic stability
Bioactive Compound SynthesisProtected tyrosine derivatives enhance synthesis efficiencySimplified synthesis routesDrug development efficiency

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Wikipedia

Z-D-Tyrosine methyl ester

Dates

Last modified: 08-15-2023

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